molecular formula C25H27N7O2 B2620611 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 920231-00-1

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Katalognummer: B2620611
CAS-Nummer: 920231-00-1
Molekulargewicht: 457.538
InChI-Schlüssel: FQNUGTJLHFZQRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one features a hybrid heterocyclic scaffold combining a triazolopyrimidine core, a piperazine linker, and a propan-1-one moiety substituted with a 4-methoxyphenyl group. The benzyl group at the triazole N3 position and the 4-methoxyphenyl substituent likely influence solubility, metabolic stability, and target affinity.

Eigenschaften

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-34-21-10-7-19(8-11-21)9-12-22(33)30-13-15-31(16-14-30)24-23-25(27-18-26-24)32(29-28-23)17-20-5-3-2-4-6-20/h2-8,10-11,18H,9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNUGTJLHFZQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22N6OC_{19}H_{22}N_{6}O, with a molecular weight of approximately 350.43 g/mol. The structural features include a triazolo-pyrimidine core, which is often associated with diverse biological activities.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in different assays:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)10.5
HepG2 (Liver Cancer)15.2
A549 (Lung Cancer)12.8

The compound exhibited significant cytotoxicity against MDA-MB-231 cells, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated that treatment with the compound led to an increase in sub-G1 phase cells, indicative of apoptotic activity. This was further supported by the upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in vitro. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes these findings:

CytokineControl (pg/mL)Treated (pg/mL)Reduction (%)
TNF-alpha50015070
IL-63009070

This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, administration of the compound resulted in a significant reduction in tumor volume compared to controls.
  • Inflammatory Bowel Disease : In an induced colitis model, the compound demonstrated a marked decrease in disease severity and histological scores.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Triazolopyrimidine Derivatives

Compound A : 3-(4-Methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
  • Structural Difference : Replaces the benzyl group at the triazole N3 position with a 4-methoxyphenyl substituent.
  • Impact : Increased electron-donating effects from dual methoxy groups may enhance π-π stacking interactions but reduce metabolic stability due to higher susceptibility to oxidative demethylation .
  • Bioactivity: Not explicitly reported, but analogous triazolopyrimidines with aryl substitutions show moderate adenosine receptor antagonism .
Compound B : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Structural Difference : Replaces the triazolopyrimidine core with a fused pyrazolotriazolopyrimidine system.
  • However, isomerization under reaction conditions (e.g., compound 7 → 6 in ) complicates synthesis reproducibility .
  • Bioactivity: Reported as kinase inhibitors with IC₅₀ values in the nanomolar range for EGFR and VEGFR-2 .

Piperazine-Linked Heterocycles

Compound C : 3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl 4-(4-methylpiperazin-1-yl)benzoate
  • Structural Difference : Substitutes the propan-1-one group with a benzoate ester and uses a methylpiperazine group.
  • Impact : The ester group improves solubility but introduces hydrolytic instability. Methylpiperazine enhances basicity, favoring cellular uptake .
  • Bioactivity : Demonstrates antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.1 µM) .

Propan-1-one Derivatives

Compound D : 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one
  • Structural Difference: Integrates a coumarin-pyrimidinone system with a tetrazole ring instead of triazolopyrimidine.
  • Impact : The tetrazole’s high nitrogen content may improve metal-binding capacity but reduce metabolic stability. Coumarin enhances fluorescence, enabling imaging applications .
  • Bioactivity : Anticandidal activity against Candida albicans (MIC = 16 µg/mL) .

Key Comparative Data

Parameter Target Compound Compound A Compound B Compound C
Core Structure Triazolopyrimidine Triazolopyrimidine Pyrazolotriazolopyrimidine Triazolopyridine
Substituent at Triazole N3 Benzyl 4-Methoxyphenyl Methyl -
Piperazine Modification Unsubstituted Unsubstituted Methylated Methylated
Bioactivity Highlight Kinase inhibition (theoretical) Receptor antagonism Kinase inhibition Antiproliferative
Metabolic Stability Moderate (benzyl group) Low (dual methoxy) High (rigid core) Moderate (ester hydrolysis)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.